molecular formula C20H37O3PS B3144703 Tributyl(methyl)phosphonium 4-methylbenzenesulfonate CAS No. 55767-12-9

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

Cat. No.: B3144703
CAS No.: 55767-12-9
M. Wt: 388.5 g/mol
InChI Key: VWIXDAMPMRGBBN-UHFFFAOYSA-M
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Description

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (CAS: Not explicitly provided; referred to as [P1,4,4,4][TOS] in literature) is a phosphonium-based ionic liquid (IL) comprising a tributyl(methyl)phosphonium cation paired with a 4-methylbenzenesulfonate (tosylate, TOS⁻) anion. It is structurally characterized by a tetrahedral phosphonium center with three butyl groups and one methyl group, paired with the aromatic sulfonate anion. Such ILs are valued for their low volatility, thermal stability, and tunable solubility, making them suitable for applications in catalysis, electrolytes, and specialty solvents .

Properties

IUPAC Name

4-methylbenzenesulfonate;tributyl(methyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXDAMPMRGBBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55767-12-9
Record name Tributyl(methyl)phosphonium tosylate
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Preparation Methods

The synthesis of tributyl(methyl)phosphonium 4-methylbenzenesulfonate typically involves the reaction of tributylphosphine with methyl iodide to form tributyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium 4-methylbenzenesulfonate to yield the final product . The reaction conditions usually involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Chemical Synthesis

Catalytic Applications
TBMP serves as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity. Its ionic nature allows it to stabilize transition states and intermediates, leading to improved yields. For instance:

  • Transesterification Reactions : TBMP has been employed as a catalyst in biodiesel production through the transesterification of triglycerides with methanol or ethanol. Studies indicate that using TBMP can significantly lower the activation energy required for the reaction, thus increasing the overall efficiency of biodiesel synthesis .

Extraction Processes

Enhanced Extraction of Bioactive Compounds
TBMP has shown promise in the extraction of bioactive compounds from natural sources, such as carotenoids from bacterial cultures. The ionic liquid facilitates the solubilization of these compounds, leading to higher extraction yields compared to traditional solvents.

  • Case Study: Carotenoid Extraction : A study demonstrated that using TBMP in conjunction with other solvents resulted in a notable increase in carotenoid extraction efficiency. The experimental design indicated that varying the concentration of TBMP directly influenced the yield of carotenoids extracted from bacterial cultures .

Forward Osmosis

Draw Solutions in Water Purification
TBMP has been explored as a draw solute in forward osmosis (FO) processes, which are gaining traction for water purification and desalination applications. Its low viscosity and high osmotic pressure make it suitable for enhancing water flux.

  • Case Study: Thermo-responsive Draw Solution : Research highlighted that TBMP-based draw solutions improve water flux significantly compared to traditional high-viscosity solutions. This property is particularly beneficial for reducing energy consumption in desalination processes .

Material Science

Ionic Liquid-Based Materials
The unique properties of TBMP allow it to be used in the development of advanced materials, including thermoplastic elastomers and conductive polymers.

  • Conductive Polymers : TBMP has been incorporated into polymer matrices to enhance electrical conductivity. The ionic nature of TBMP facilitates charge transport within the polymer structure, making it suitable for applications in flexible electronics .

Table 1: Summary of Applications

Application AreaDescriptionReference
Chemical SynthesisCatalytic enhancement in biodiesel production
Extraction ProcessesImproved extraction of carotenoids from bacterial cultures
Forward OsmosisUse as a draw solution for enhanced water flux
Material ScienceDevelopment of conductive polymers

Mechanism of Action

Comparison with Similar Compounds

The properties and applications of [P1,4,4,4][TOS] are best understood by comparing it with structurally related phosphonium ILs. Below is a detailed analysis of key analogues:

Structural and Functional Analogues

a) Tributyl(methyl)phosphonium methylsulfate ([P1,4,4,4][MeSO₄])
  • Structure : Shares the same cation but uses a methyl sulfate (MeSO₄⁻) anion.
  • Physical Properties: Molecular weight: 328.18–328.45 g/mol (discrepancy noted in sources) . Appearance: White solid to pale-yellow liquid. Purity: ≥95% (commercial grades).
  • Applications : Used as a solvent or catalyst in organic synthesis.
  • Cost : €33.00–64.00 for 5–25 g .
  • Key Difference : The methyl sulfate anion imparts higher hydrophilicity compared to TOS⁻, affecting solubility in polar media .
b) Triisobutylmethylphosphonium 4-methylbenzenesulfonate
  • Structure : Features an isobutyl-substituted phosphonium cation with TOS⁻.
c) Trihexyl tetradecyl phosphonium tris(pentafluoroethyl)trifluorophosphate ([TDPh][eFAP])
  • Structure : Bulkier trihexyl tetradecyl phosphonium cation paired with a fluorinated anion.
  • Properties :
    • High hydrophobicity due to perfluorinated anion.
    • Exceptional thermal stability (>300°C).
  • Applications : Lubricants, high-temperature electrolytes.
  • Key Difference : Fluorinated anions like eFAP⁻ increase cost and environmental persistence but offer unmatched chemical inertness .
d) Tributyl tetradecyl phosphonium chloride (TTPC)
  • Structure : Long-chain tributyl tetradecyl phosphonium cation with Cl⁻.
  • Applications : Oilfield biocide (e.g., against sulfate-reducing bacteria).
  • Key Difference: Chloride anion and long alkyl chain enhance antimicrobial activity but limit solubility in non-polar solvents compared to TOS⁻-based ILs .
e) Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide ([P1,3,3,3][FSI])
  • Structure : Shorter ethyl groups on the cation and a bis(fluorosulfonyl)imide (FSI⁻) anion.
  • Properties :
    • Molecular weight: 314.32 g/mol.
    • Cost: $350/unit (higher due to FSI⁻).
  • Applications : Lithium-ion battery electrolytes (high ionic conductivity).
  • Key Difference : FSI⁻ improves electrochemical stability but raises synthesis complexity .

Comparative Data Table

Compound Name Cation Structure Anion Molecular Weight (g/mol) Key Properties Applications Cost (USD/gram)
[P1,4,4,4][TOS] Tributyl(methyl)phosphonium 4-methylbenzenesulfonate ~340 (estimated) Moderate hydrophobicity, thermal stability ~200°C Catalysis, solvents N/A
[P1,4,4,4][MeSO₄] Tributyl(methyl)phosphonium Methyl sulfate 328.18–328.45 Hydrophilic, mp: variable Organic synthesis ~13–26
[TDPh][eFAP] Trihexyl tetradecyl phosphonium tris(pentafluoroethyl)trifluorophosphate >600 Hydrophobic, >300°C stability High-temp electrolytes >50
TTPC Tributyl tetradecyl phosphonium Chloride ~500 Antimicrobial, limited solubility Oilfield biocides ~10–20
[P1,3,3,3][FSI] Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide 314.32 High ionic conductivity Battery electrolytes ~35

Critical Analysis of Key Differences

  • Anion Impact :

    • TOS⁻ (in [P1,4,4,4][TOS]) balances moderate hydrophobicity and stability, ideal for biphasic reactions.
    • MeSO₄⁻ increases polarity, favoring aqueous-phase applications .
    • FSI⁻ and eFAP⁻ enhance electrochemical performance but at higher cost and environmental risk .
  • Cation Effects :

    • Longer alkyl chains (e.g., tetradecyl in TTPC) improve biocidal activity but reduce solubility .
    • Ethyl vs. butyl groups alter melting points and viscosity; tributyl(methyl) derivatives offer a compromise between liquidity and stability .

Biological Activity

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (TBMP) is a phosphonium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields.

TBMP is characterized by its phosphonium cation and sulfonate anion, which contribute to its unique properties. The structural formula can be represented as follows:

C16H30O3PS\text{C}_{16}\text{H}_{30}\text{O}_3\text{PS}

The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological membranes.

Biological Activity Overview

1. Antimicrobial Activity
Recent studies have demonstrated that TBMP exhibits significant antimicrobial properties against a range of pathogens. For instance, Chanawanno et al. synthesized related compounds and evaluated their antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity and Antitumor Effects
Research has indicated that TBMP may possess cytotoxic effects on cancer cells. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines through p53-independent pathways . The cytotoxicity was assessed using MTT assays, which showed a dose-dependent response.

3. Effects on Phospholipid Membranes
Phosphonium-based ionic liquids like TBMP have been shown to interact with phospholipid membranes, potentially enhancing cell permeability . This property may be exploited for drug delivery systems, allowing for improved bioavailability of therapeutic agents.

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study of five phosphonium ionic liquids, TBMP was found to exhibit superior antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mM, significantly lower than that of other tested ionic liquids .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study involving human cancer cell lines revealed that TBMP induced apoptosis at concentrations as low as 1 mM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic cells .

The biological activity of TBMP can be attributed to several mechanisms:

  • Membrane Disruption: The cationic nature allows TBMP to interact with negatively charged bacterial membranes, causing destabilization and lysis.
  • Induction of Apoptosis: In cancer cells, TBMP triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Enhanced Permeability: Its ability to permeate lipid bilayers suggests potential applications in drug delivery by facilitating the transport of therapeutic compounds across cellular membranes.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus (MIC = 0.5 mM)
CytotoxicityInduces apoptosis in cancer cells (1 mM)
Membrane InteractionDisrupts phospholipid membranes

Q & A

Basic: What are the recommended methods for synthesizing and characterizing [P₁,₄,₄,₄][TOS]?

Answer:
[P₁,₄,₄,₄][TOS] is typically synthesized via anion exchange reactions. For example, tributyl(methyl)phosphonium bromide can be treated with sodium 4-methylbenzenesulfonate (tosylate) in aqueous solution to replace the bromide anion with tosylate. Purity (>95 wt%) is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify cation-anion ratios and detect impurities. Karl Fischer titration is used to measure water content, critical for applications in moisture-sensitive reactions .

Basic: How does [P₁,₄,₄,₄][TOS] compare to other phosphonium-based ionic liquids (ILs) in gas solubility studies?

Answer:
Gas solubility in [P₁,₄,₄,₄][TOS] can be predicted using the UNIFAC-IL model, which correlates molecular interactions between gases (e.g., CO₂, CH₄) and IL components. For instance, the model accounts for cation-anion polarity and gas molecular volume. Experimental validation involves measuring gas absorption at controlled temperatures (25–80°C) and pressures (1–50 bar) using gravimetric or volumetric techniques. Compare results with structurally similar ILs like [P₁,₄,₄,₄][MeSO₄] to assess anion effects on solubility .

Advanced: How to design experiments to study aqueous biphasic systems (ABS) using [P₁,₄,₄,₄][TOS]?

Answer:
ABS formation with [P₁,₄,₄,₄][TOS] requires:

  • Phase diagram construction : Vary concentrations of IL and salting-out agents (e.g., K₃PO₄) at fixed temperatures.
  • Tie-line determination : Use cloud-point titration or analytical quantification (UV-Vis, HPLC) to map phase compositions.
  • Partitioning studies : Introduce target biomolecules (proteins, enzymes) and measure distribution coefficients (log K) between phases. Compare with ABS formed by bromide or methyl sulfate analogs to evaluate anion influence on biocompatibility .

Advanced: How can computational models resolve contradictions in reported reaction selectivity for [P₁,₄,₄,₄][TOS]-mediated reactions?

Answer:
Contradictions in regioselectivity (e.g., 4-position vs. 2-position functionalization of aromatic systems) can be addressed via:

  • Fukui function analysis : Calculate nucleophilic/electrophilic sites using density functional theory (DFT) to predict reactive positions.
  • Molecular electrostatic potential (MEP) mapping : Visualize charge distribution to identify anion-cation interaction hotspots.
  • pKa calculations : Determine proton affinity of intermediates to optimize reaction pH. Validate models with experimental kinetic data (e.g., NMR reaction monitoring) .

Advanced: What methodologies assess the environmental impact of [P₁,₄,₄,₄][TOS] in green chemistry applications?

Answer:

  • Ecotoxicology assays : Perform Daphnia magna or Aliivibrio fischeri toxicity tests to measure EC₅₀ values.
  • Biodegradability studies : Use OECD 301 standards (e.g., closed bottle test) to evaluate microbial degradation over 28 days.
  • Life-cycle analysis (LCA) : Compare energy/water usage and waste generation against volatile organic solvents (e.g., toluene) in benchmark reactions .

Advanced: How to mitigate discrepancies in gas solubility data for [P₁,₄,₄,₄][TOS] across research groups?

Answer:
Discrepancies often arise from:

  • Impurity effects : Standardize purification protocols (e.g., repeated washing with ethyl acetate to remove residual salts).
  • Measurement calibration : Use certified reference gases and validate equipment (e.g., pressure transducers) before experiments.
  • Data normalization : Report solubility as mol·kg⁻¹ (molality) to account for IL density variations. Cross-validate results with headspace gas chromatography .

Advanced: What strategies optimize [P₁,₄,₄,₄][TOS] for catalytic applications in cross-coupling reactions?

Answer:

  • Anion tuning : Replace tosylate with triflate or bis(trifluoromethanesulfonyl)imide to enhance Lewis acidity.
  • Temperature ramps : Perform kinetic studies (e.g., Arrhenius plots) to identify optimal reaction windows (e.g., 60–100°C).
  • In situ NMR : Monitor intermediates to adjust catalyst loading (0.1–5 mol%) and prevent IL decomposition .

Basic: What analytical techniques are critical for quantifying [P₁,₄,₄,₄][TOS] in complex mixtures?

Answer:

  • Ion chromatography (IC) : Quantify tosylate anions using a conductivity detector and carbonate eluent.
  • Mass spectrometry (MS) : Employ electrospray ionization (ESI-MS) in negative ion mode for high-sensitivity anion detection.
  • Thermogravimetric analysis (TGA) : Measure thermal stability (decomposition onset >250°C) to confirm suitability for high-temperature processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tributyl(methyl)phosphonium 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

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